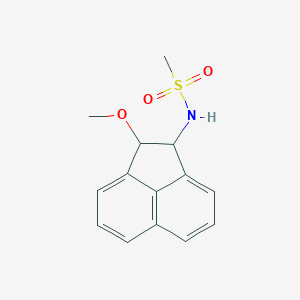
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide
Overview
Description
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide, also known as GNF-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. GNF-2 is a potent inhibitor of the TRIM24 protein, which plays a critical role in the regulation of gene expression.
Mechanism of Action
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide is a potent inhibitor of the TRIM24 protein, which plays a critical role in the regulation of gene expression. TRIM24 is a transcriptional co-regulator that interacts with various transcription factors and chromatin-modifying enzymes to regulate gene expression. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide binds to the bromodomain of TRIM24, which prevents its interaction with other proteins and inhibits its function as a transcriptional co-regulator.
Biochemical and Physiological Effects
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In viral infections, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of viruses by blocking the interaction between TRIM24 and viral proteins. In autoimmune diseases, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and specificity for TRIM24, its ability to inhibit the growth and proliferation of cancer cells, and its ability to modulate the immune system. However, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide, including the development of more potent and selective inhibitors of TRIM24, the investigation of the role of TRIM24 in other diseases, and the evaluation of the therapeutic potential of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide in pre-clinical and clinical trials. Additionally, the use of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide as a tool compound for the study of TRIM24 function and regulation could provide valuable insights into the role of this protein in various biological processes.
Scientific Research Applications
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune diseases. In cancer, TRIM24 has been shown to play a critical role in the development and progression of various types of cancer, including breast, prostate, and lung cancer. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting TRIM24. In viral infections, TRIM24 has been shown to play a role in the replication and survival of viruses such as HIV and hepatitis B virus. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of these viruses by targeting TRIM24. In autoimmune diseases, TRIM24 has been shown to play a role in the regulation of the immune system. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to modulate the immune system by targeting TRIM24.
properties
IUPAC Name |
N-[3-(3-fluorophenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O/c29-24-8-1-5-21(17-24)22-6-2-9-25(18-22)31-28(33)20-12-15-32(16-13-20)19-23-7-3-11-27-26(23)10-4-14-30-27/h1-11,14,17-18,20H,12-13,15-16,19H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKYOTZUXZDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)F)CC4=C5C=CC=NC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-2,5-pyrrolidinedione](/img/structure/B4061436.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4061444.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061452.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B4061460.png)
![3-(1H-indol-3-yl)-N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]propanamide](/img/structure/B4061464.png)

![3,4-dimethoxy-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4061473.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide](/img/structure/B4061481.png)
![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)
![4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)

![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)